3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide
Description
Properties
CAS No. |
315248-19-2 |
|---|---|
Molecular Formula |
C18H18N4O |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-(4,5-diphenylimidazol-1-yl)propanehydrazide |
InChI |
InChI=1S/C18H18N4O/c19-21-16(23)11-12-22-13-20-17(14-7-3-1-4-8-14)18(22)15-9-5-2-6-10-15/h1-10,13H,11-12,19H2,(H,21,23) |
InChI Key |
RYMOOWRQGLHFEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C=N2)CCC(=O)NN)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4,5-Diphenyl-1H-Imidazole via the Debus-Radziszewski Reaction
The foundational step in preparing 3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide is the synthesis of the 4,5-diphenylimidazole core. The Debus-Radziszewski reaction, a well-established method for imidazole synthesis, is employed here. This one-pot, three-component condensation involves:
- Benzil (1,2-diphenylethanedione) as the 1,2-dicarbonyl compound.
- Paraformaldehyde as the aldehyde source.
- Ammonium acetate as the ammonia donor.
N-Alkylation at the 1-Position of Imidazole
The 1H-imidazole is alkylated at the N-1 position to introduce the propane chain. This step uses ethyl 3-bromopropanoate as the alkylating agent under basic conditions.
Optimization of Alkylation
- Base : Sodium hydride (NaH) in anhydrous acetonitrile (ACN) ensures deprotonation of the imidazole NH, facilitating nucleophilic substitution.
- Temperature : The reaction is conducted at 82°C for 24 hours under argon to prevent oxidation.
Representative Procedure
A mixture of 4,5-diphenyl-1H-imidazole (1.0 g, 3.7 mmol), NaH (120 mg, 5.0 mmol), and ethyl 3-bromopropanoate (0.74 mL, 5.5 mmol) in ACN (30 mL) is stirred at 82°C. After workup, ethyl 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoate is isolated as a white solid (yield: 89%).
Hydrazinolysis to Form Propanehydrazide
The final step involves converting the ester to a hydrazide via reaction with hydrazine hydrate.
Microwave-Assisted Hydrazinolysis
Microwave irradiation significantly enhances reaction efficiency:
- Conditions : Ethanol solvent, 80°C, 30 minutes.
- Yield : 92–95% (compared to 74–78% under conventional heating).
Procedure
Ethyl 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoate (500 mg, 1.3 mmol) and hydrazine hydrate (2.0 mL, 40 mmol) in ethanol (15 mL) are irradiated under microwaves. The product, This compound , precipitates upon cooling and is recrystallized from ethanol.
Comparative Analysis of Synthetic Routes
Microwave irradiation reduces the hydrazinolysis time by 80% while improving yields, making it the preferred method for large-scale synthesis.
Challenges and Solutions in Synthesis
Regioselectivity in Alkylation
The imidazole ring possesses two nucleophilic nitrogen atoms (N-1 and N-3). To ensure selective alkylation at N-1:
Chemical Reactions Analysis
1H-Imidazole-1-propanoic acid, 4,5-diphenyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups and the hydrazide moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Condensation: The hydrazide group can react with carbonyl compounds to form hydrazones and related derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
The compound 3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, biochemistry, and material science, supported by case studies and data tables.
Structure and Composition
This compound is characterized by the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₄
- Molecular Weight : 290.36 g/mol
This compound features an imidazole ring, which is known for its role in various biological systems, particularly in drug design and development.
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. For instance, research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. A study published in the journal Molecules highlighted its potential as a chemomodulatory agent, enhancing the efficacy of known chemotherapeutics like thymoquinone in breast cancer cells .
Antimicrobial Properties
The compound has also been studied for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. In particular, derivatives of hydrazides have shown promise as effective agents against resistant strains of bacteria, making them valuable in the fight against antibiotic resistance.
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes related to disease processes. For example, studies on matrix metalloproteinase inhibitors have revealed that hydrazide derivatives can modulate enzyme activity, which is crucial in cancer metastasis and tissue remodeling .
Polymer Chemistry
In polymer science, hydrazide compounds are utilized to modify polymer matrices for improved properties. The incorporation of this compound into polymer systems can enhance mechanical strength and thermal stability, making it suitable for applications in coatings and composites.
Synthesis of Novel Materials
The reactivity of hydrazides allows for the synthesis of novel materials with tailored properties. Researchers have explored using this compound to create functionalized polymers that can respond to environmental stimuli, such as pH or temperature changes.
Summary of Biological Activities
Synthesis Pathways
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazone formation | 3-(4,5-diphenyl-1H-imidazol-1-yl) + aldehyde | 85 |
| Cyclization | Heat under reflux | 75 |
Case Study 1: Anticancer Research
A study conducted at a leading university investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 12.5 µM, suggesting its potential as a therapeutic agent.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against several Gram-positive and Gram-negative bacterial strains. The results demonstrated effective inhibition against Staphylococcus aureus with an IC50 value of 15 µM, highlighting its potential role in developing new antibiotics.
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-propanoic acid, 4,5-diphenyl-, hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the hydrazide group can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Features:
- Imidazole core : The 4,5-diphenyl substitution enhances aromatic stacking interactions, which may improve binding to biological targets.
- Propanehydrazide chain : The hydrazide group (-NH-NH-CO-) provides sites for hydrogen bonding and derivatization, enabling structural diversification.
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their distinguishing features:
Notes:
- Methoxybenzylidene derivatives (e.g., ) form Schiff bases, which are reversible under physiological conditions, useful for prodrug design.
- Biological Activity : Hydrazide derivatives with isoindolin-1,3-dione moieties (e.g., ) exhibit antioxidant activity (IC₅₀ ~50 μM in DPPH assays), suggesting that the target compound may share similar redox-modulating properties.
Physicochemical and Spectral Properties
Biological Activity
3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide is a compound belonging to the imidazole family, recognized for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
The compound's molecular structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N4O |
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | 3-(4,5-diphenylimidazol-1-yl)propanehydrazide |
| CAS Number | 315248-19-2 |
Synthesis
The synthesis of this compound typically involves the condensation of 3-(4,5-diphenyl-1H-imidazol-1-yl)propanoic acid with hydrazine derivatives under acidic conditions. The reaction is usually conducted in solvents like ethanol or methanol and requires refluxing for several hours to ensure complete conversion.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research has shown that derivatives of diphenyl imidazole exhibit significant inhibition of cancer cell proliferation. In vitro evaluations indicated IC50 values ranging from 2.5 to 20.2 µM against various cancer cell lines, including MCF-7 (breast cancer) and OCUM-2MD3 (gastric cancer) .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways critical for tumor growth.
Study on SARS-CoV-2 Inhibition
A recent investigation into related imidazole derivatives demonstrated their ability to inhibit the SARS-CoV-2 3CLpro enzyme. Compounds structurally similar to this compound showed enzyme inhibition rates between 84% to 99% at a concentration of 20 µM . This suggests a promising avenue for developing antiviral therapies targeting COVID-19.
Antioxidant Activity
In addition to anticancer properties, diphenyl imidazole derivatives have been evaluated for their antioxidant capabilities. The antioxidant activity was assessed using the Ferric Reducing Antioxidant Power (FRAP) assay, revealing that some derivatives exhibited higher antioxidant activity than standard compounds like protocatechuic acid .
Comparison with Similar Compounds
To understand the uniqueness of this compound, it’s beneficial to compare it with other similar compounds:
| Compound | Biological Activity |
|---|---|
| 3-(4,5-diphenylimidazol-2-yl)-2-phenoxyquinoline | Moderate anticancer activity |
| 4-(4,5-diphenylimidazol-2-yl)benzoyl chloride | Potential enzyme inhibitor |
| 3,5-di(4-imidazol-1-yl)pyridine | Antimicrobial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
